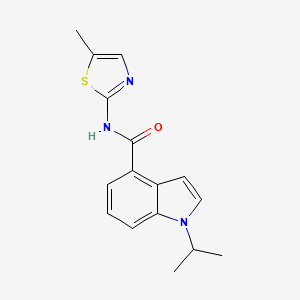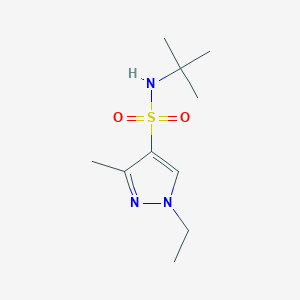![molecular formula C19H20N6OS2 B14932845 1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14932845.png)
1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a triazolopyridine moiety, and a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the triazolopyridine moiety via nucleophilic substitution or cycloaddition reactions.
- Attachment of the thienyl group through cross-coupling reactions such as Suzuki or Stille coupling.
- Methylation and sulfonation steps to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or triazolopyridine rings.
Common Reagents and Conditions
Common reagents for these reactions may include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Catalysts for cross-coupling reactions, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications as a drug candidate for treating various diseases, depending on its biological activity.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
- Binding to a specific enzyme or receptor, inhibiting its activity.
- Interacting with nucleic acids or proteins to modulate their function.
- Disrupting cellular processes by altering membrane properties or signaling pathways.
相似化合物的比较
Similar compounds to 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE include:
- Other pyrazole derivatives with different substituents.
- Compounds containing the triazolopyridine moiety with variations in the attached groups.
- Thienyl-substituted molecules with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities compared to similar compounds.
属性
分子式 |
C19H20N6OS2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
2-methyl-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N6OS2/c1-24-15(12-14(23-24)16-6-5-10-28-16)19(26)20-13(8-11-27-2)18-22-21-17-7-3-4-9-25(17)18/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,20,26)/t13-/m0/s1 |
InChI 键 |
TWTUNESGGIUXPF-ZDUSSCGKSA-N |
手性 SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N[C@@H](CCSC)C3=NN=C4N3C=CC=C4 |
规范 SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)


![5-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14932794.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14932800.png)
![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)

![4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14932820.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14932829.png)


![4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14932837.png)
![N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B14932858.png)
